2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-

Physical Organic Chemistry Formulation Development Handling and Storage

2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- (CAS 4491-47-8), also named 2-phenyl-4-(propan-2-ylidene)-1,3-oxazol-5(4H)-one, is a heterocyclic oxazolone (azlactone) derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. Characterised by a reactive exocyclic isopropylidene double bond at the C-4 position and a phenyl substituent at C-2, this compound serves as a versatile intermediate in asymmetric amino acid synthesis, cyclopropanation chemistry, and penicillamine preparation.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 4491-47-8
Cat. No. B1615839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-
CAS4491-47-8
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C
InChIInChI=1S/C12H11NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-7H,1-2H3
InChIKeyFSYXZIPYOMWJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source 4-Isopropylidene-2-phenyl-2-oxazolin-5-one (CAS 4491-47-8) for Chiral Amino Acid Synthesis: A Specialized Oxazolone Intermediate


2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- (CAS 4491-47-8), also named 2-phenyl-4-(propan-2-ylidene)-1,3-oxazol-5(4H)-one, is a heterocyclic oxazolone (azlactone) derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . Characterised by a reactive exocyclic isopropylidene double bond at the C-4 position and a phenyl substituent at C-2, this compound serves as a versatile intermediate in asymmetric amino acid synthesis, cyclopropanation chemistry, and penicillamine preparation [1]. Sigma-Aldrich supplies this compound through its AldrichCPR collection as a rare and unique chemical for early discovery research, explicitly noting that no analytical data is collected by the vendor, and the buyer assumes responsibility for identity and purity confirmation .

Why 4-Isopropylidene-2-phenyl-2-oxazolin-5-one Cannot Be Replaced by 4-Alkyl or 4-Arylidene Oxazolone Analogs in Stereoselective Synthesis


The C-4 isopropylidene substituent confers a unique combination of physical state, electronic configuration, and reactivity that is absent in saturated 4-alkyl or aromatic 4-arylidene analogs. Unlike the saturated 4-isopropyl-2-phenyl-2-oxazolin-5-one (CAS 5839-93-0), which is a crystalline solid (mp 41–45 °C), the target compound is a liquid at ambient temperature (density 1.14 g/cm³, bp 291.6 °C at 760 mmHg), altering handling and solubility characteristics [1]. More critically, the exocyclic double bond is essential for cyclopropanation chemistry with diazomethane to construct cyclopropane amino acid analogues—a transformation impossible with the saturated congener [2]. In reductive aminolysis, substrate-specific solvent effects on stereoselectivity have been mapped in detail for this compound class, demonstrating that the optical yield of (S)-valine is highly sensitive to both substrate structure and reaction medium [3].

Quantitative Differentiation Evidence for 4-Isopropylidene-2-phenyl-2-oxazolin-5-one vs. Closest Structural Analogs


Physical State at Ambient Temperature: Liquid Oxazolone vs. Solid 4-Isopropyl Analog

The target compound 4-isopropylidene-2-phenyl-2-oxazolin-5-one (CAS 4491-47-8) is a liquid at ambient temperature with a reported density of 1.14 g/cm³, a boiling point of 291.6 °C at 760 mmHg, and a flash point of 127.7 °C. No melting point is reported, consistent with its liquid state . In contrast, the structurally closest saturated analog, 4-isopropyl-2-phenyl-2-oxazolin-5-one (CAS 5839-93-0), is a crystalline solid with a melting point of 41–45 °C [1]. This physical state difference directly impacts solvent compatibility, liquid handling for automated synthesis platforms, and formulation strategies where a liquid intermediate is preferred over solid dissolution.

Physical Organic Chemistry Formulation Development Handling and Storage

Exocyclic Double Bond Reactivity: Exclusive Cyclopropanation for Constrained Amino Acid Synthesis

The exocyclic isopropylidene double bond at C-4 of 2-phenyl-4-isopropylidene-5(4H)-oxazolone undergoes cyclopropanation with diazomethane to yield the corresponding spirocyclopropane oxazolone, which serves as a direct precursor to the cyclopropane analogue of valine (c³Val). Jiménez et al. (2005) reported that this reaction provided multigram quantities of the racemic cyclopropane valine precursor, with subsequent chiral HPLC resolution isolating 1.5 g of the first-eluted enantiomer and 1.0 g of the second-eluted enantiomer in optically pure form [1]. This transformation is mechanistically inaccessible for the saturated 4-isopropyl-2-phenyl-2-oxazolin-5-one (CAS 5839-93-0), which lacks the exocyclic alkene moiety. No single-step alternative route to c³Val from the saturated congener has been reported.

Cyclopropanation Constrained Amino Acids Peptide Mimetics

Solvent-Driven Stereoselectivity in Reductive Aminolysis: Optical Yield of (S)-Valine Reaches 90%

In the palladium-catalyzed reductive aminolysis of 2-phenyl-4-isopropylidene-5-oxazolone with S-(-)-α-phenylethylamine and hydrogen, the stereochemical outcome is profoundly solvent-dependent. Chel'tsova et al. (1983) demonstrated that replacing 1,2-dimethoxyethane (DME) with tert-butanol (t-BuOH) as the solvent leads to a considerable increase in stereoselectivity, enabling isolation of (S)-valine with an optical yield of up to 90% [1]. The study further established that the reaction mechanism differs between solvents: in t-BuOH, the reaction proceeds via intermediate formation of the saturated oxazolone, whereas in DME, the saturated intermediate is bypassed, resulting in lower stereoselectivity. This solvent-tunable stereoselectivity represents a distinct synthetic advantage over 4-arylidene oxazolones, where competing tautomerisation and Z/E isomerisation can erode enantiomeric purity.

Asymmetric Synthesis Reductive Aminolysis Chiral Valine

Synthesis of N-Benzoyl-Penicillamine via Thiol Addition to the Exocyclic Double Bond

The exocyclic double bond of 2-phenyl-4-isopropylidene-5-oxazolone serves as a competent Michael acceptor for hydrogen sulfide, enabling a direct synthetic route to N-benzoyl-penicillamine. Early penicillin research demonstrated that addition of H₂S to this specific oxazolone yields N-benzoyl-penicillamine, which can be subsequently S-benzylated to S-benzyl-N-benzoyl-penicillamine [1][2]. This thiol addition reactivity is a direct consequence of the electrophilic isopropylidene moiety and is not available from the 4-isopropyl (saturated) derivative. While quantitative yield data are not accessible from the available fragments, the structural specificity of this transformation underscores the compound's unique role as a penicillamine precursor that cannot be substituted by non-alkylidene oxazolones.

Penicillamine Synthesis β-Lactam Antibiotics Thiol Addition

Unique Formation Pathway from N-Benzoyl-3,3-dimethylcysteine: Chemoselective H₂S Elimination vs. Thiolactone Formation

Knunyants et al. (1955) reported that when N-acyl-3,3-dimethylcysteines are treated with chloroformic esters, the general outcome is the formation of N-acyl-3,3-dimethylcysteine β-thiolactones in excellent yield. However, N-benzoyl-3,3-dimethylcysteine is a specific exception: under identical conditions, it loses hydrogen sulfide and is converted into 4-isopropylidene-2-phenyl-2-oxazolin-5-one [1]. This divergent chemoselectivity—elimination of H₂S to form an oxazolone rather than cyclisation to a thiolactone—is unique to the N-benzoyl substrate. The resulting oxazolone (the target compound) thus carries a phenyl substituent at C-2 that distinguishes it from 2-alkyl-4-isopropylidene-2-oxazolin-5-ones prepared from N-acetyl or other N-acyl precursors, which may exhibit different reactivity in subsequent transformations.

Mechanistic Chemistry Chemoselectivity Thiolactone

Commercial Availability Profile: Rare Chemical Without Vendor Analytical Data; Buyer-Led Quality Assurance Required

Sigma-Aldrich lists 4-isopropylidene-2-phenyl-5(4H)-oxazole as part of its AldrichCPR (Chemical Procurement Resource) collection, which aggregates rare and unique chemicals specifically for early discovery researchers . Critically, Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity.' All sales are final, and the product is sold 'AS-IS' without any warranty of merchantability or fitness for a particular purpose. This contrasts with mainstream oxazolone building blocks (e.g., 4-arylidene-2-phenyl-5(4H)-oxazolones), which are often supplied with certificates of analysis (COA), defined purity levels (typically ≥95% or ≥98%), and batch-specific QC data. For procurement decisions, this means that sourcing 4491-47-8 requires in-house analytical capability (NMR, HPLC, or LCMS) for identity and purity verification, representing a higher barrier to entry but also reduced competition from labs lacking such infrastructure.

Chemical Procurement Quality Assurance AldrichCPR Collection

High-Value Application Scenarios Where 4-Isopropylidene-2-phenyl-2-oxazolin-5-one (4491-47-8) Provides Documented Advantage


Synthesis of Cyclopropane-Constrained Amino Acid Building Blocks for Peptidomimetic Drug Discovery

Medicinal chemistry groups requiring cyclopropane analogues of valine (c³Val) as conformationally constrained amino acid building blocks can use 4491-47-8 as a direct cyclopropanation substrate with diazomethane, followed by heterocycle elaboration to access multigram quantities of racemic product, with established chiral HPLC resolution protocols yielding gram-scale optically pure enantiomers [1]. The saturated analog (CAS 5839-93-0) cannot participate in this transformation, making substitution impossible.

Asymmetric Synthesis of (S)-Valine with Tunable Stereoselectivity via Solvent-Controlled Reductive Aminolysis

For asymmetric catalysis laboratories, the Pd-catalyzed reductive aminolysis of 4491-47-8 with S-(-)-α-phenylethylamine in t-BuOH delivers (S)-valine with an optical yield of up to 90%—a level of stereoselectivity achieved through solvent selection rather than ligand tuning, as documented by Chel'tsova et al. (1983) [2]. This protocol offers a simpler operational alternative to chiral auxiliary-based routes.

Precursor for N-Benzoyl-Penicillamine and Sulfur-Containing β-Lactam Intermediates

Historical penicillin research established that 4491-47-8 reacts with H₂S at the exocyclic isopropylidene double bond to form N-benzoyl-penicillamine, a key intermediate convertible to S-benzyl-N-benzoyl-penicillamine [3][4]. For groups investigating sulfur-containing amino acid derivatives or β-lactam antibiotic fragment synthesis, this compound provides a structurally unique entry that saturated or 4-arylidene oxazolones cannot replicate.

Mechanistic Studies of Divergent Chemoselectivity in N-Acyl Cysteine Transformations

Physical organic chemistry groups studying reaction mechanism bifurcation can employ 4491-47-8 as a reference compound arising from an abnormal H₂S elimination pathway, contrasting with the thiolactone-forming pathway of structurally analogous N-acyl cysteine substrates [4]. This divergent behavior makes the compound a valuable probe for investigating the electronic and steric determinants of chemoselectivity in oxazolone-forming reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.